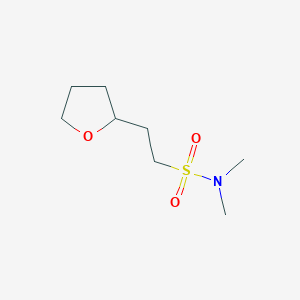
3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile, also known as TBN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBN is a thiazole-based compound that contains a benzonitrile group. It has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce inflammation. 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has also been shown to increase the activity of antioxidant enzymes, which play a role in protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using standard laboratory techniques. However, 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile. One area of interest is the development of 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of the mechanism of action of 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile and its effects on various cellular pathways. Additionally, the development of new synthesis methods for 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile and its derivatives may lead to new applications in scientific research.
Métodos De Síntesis
3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile can be synthesized using several methods, including the reaction of 4-chlorobenzonitrile with thioacetamide in the presence of a base, or the reaction of 4-aminobenzonitrile with thioacetic acid in the presence of a base. The resulting product is purified using column chromatography to obtain pure 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile.
Aplicaciones Científicas De Investigación
3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has been studied for its potential applications in various scientific research fields. It has been found to have anti-cancer properties and has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Propiedades
IUPAC Name |
3-(1,3-thiazol-4-ylmethylsulfanyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S2/c12-5-9-2-1-3-11(4-9)15-7-10-6-14-8-13-10/h1-4,6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODWWKMKHRPTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CSC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)


![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
![5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)


![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)

![1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea](/img/structure/B7582931.png)